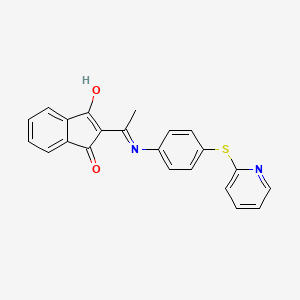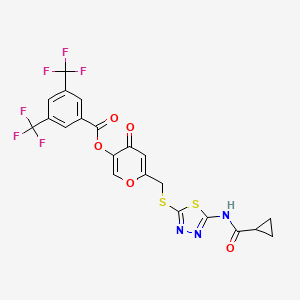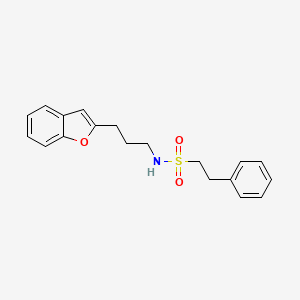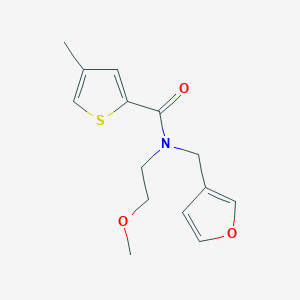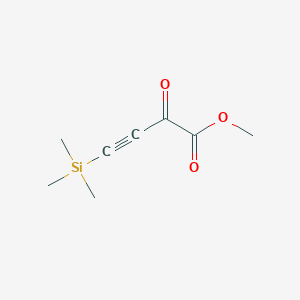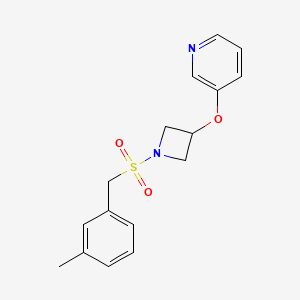
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It targets the enzyme Ataxia-Telangiectasia and Rad3-related protein (ATR), which plays a crucial role in DNA damage response pathways.
Aplicaciones Científicas De Investigación
Reactivity and Synthesis
Research on azetidinones, such as "3-methyl-4-arylthio-2-azetidinones" and their derivatives, demonstrates the reactivity and potential synthetic applications of azetidinone-based compounds. These studies highlight the utility of azetidinones in generating various derivatives through reactions with different reagents, leading to compounds with potential biological and pharmaceutical applications (Hirai, Matsuda, & Kishida, 1973).
Antioxidant Activity
The synthesis and biological evaluation of heterocyclic compounds, including indole and pyridine derivatives, have been explored for their antioxidant activities. These studies demonstrate the potential of such compounds in reducing oxidative stress, which is a crucial factor in various diseases and aging processes (Aziz et al., 2021).
Biological and Pharmacological Applications
Several studies focus on the synthesis and evaluation of azetidinone derivatives for biological and pharmacological applications, including their role as ligands for receptors and their potential as antibiotics or anticancer agents. For example, research into azetidinone derivatives as ligands for the nicotinic acetylcholine receptor subtype offers insights into their potential use in neurobiological research and as therapeutic agents (Doll et al., 1999).
Antibacterial and Antifungal Activities
The development of new heterocyclic compounds containing sulfonamido moieties has shown promising results in antibacterial activities, indicating the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013).
Propiedades
IUPAC Name |
3-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-4-2-5-14(8-13)12-22(19,20)18-10-16(11-18)21-15-6-3-7-17-9-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBAIJUDCRGEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3-Methylbenzyl)sulfonyl)azetidin-3-yl)oxy)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

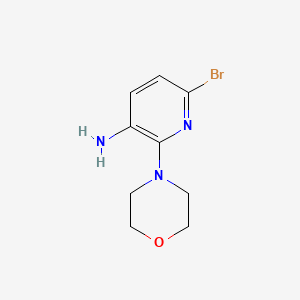
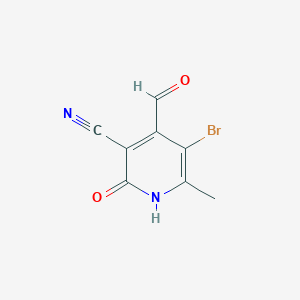
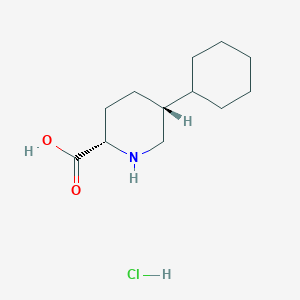
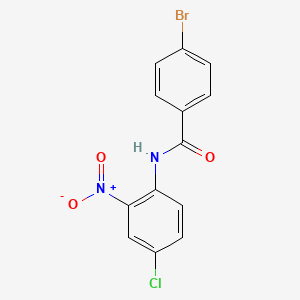
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989242.png)
![3-(2,4-dimethoxyphenyl)-1-(2,4-dimethylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2989243.png)
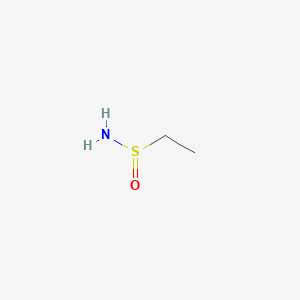
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2989247.png)
![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)
